tert-butyl N-[3-oxo-3-[4-(1H-pyrazol-4-ylmethyl)piperazin-1-yl]propyl]carbamate
Description
tert-Butyl N-[3-oxo-3-[4-(1H-pyrazol-4-ylmethyl)piperazin-1-yl]propyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a piperazine ring, which is further substituted with a pyrazole moiety
Properties
IUPAC Name |
tert-butyl N-[3-oxo-3-[4-(1H-pyrazol-4-ylmethyl)piperazin-1-yl]propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3/c1-16(2,3)24-15(23)17-5-4-14(22)21-8-6-20(7-9-21)12-13-10-18-19-11-13/h10-11H,4-9,12H2,1-3H3,(H,17,23)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTBYQZOQSJROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)N1CCN(CC1)CC2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-oxo-3-[4-(1H-pyrazol-4-ylmethyl)piperazin-1-yl]propyl]carbamate typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with an appropriate alkylating agent under basic conditions to introduce the desired substituents.
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Introduction of the Pyrazole Group: : The next step involves the introduction of the pyrazole ring. This can be done through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, followed by cyclization.
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Carbamate Formation: : The final step involves the formation of the carbamate group. This is typically achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-oxo-3-[4-(1H-pyrazol-4-ylmethyl)piperazin-1-yl]propyl]carbamate is used as a precursor for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the interactions of pyrazole and piperazine derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used in the development of new drugs, particularly those targeting neurological or psychological conditions, given the known activity of piperazine and pyrazole derivatives.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-oxo-3-[4-(1H-pyrazol-4-ylmethyl)piperazin-1-yl]propyl]carbamate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(4-aminobutyl)carbamate: Similar in structure but lacks the pyrazole ring.
tert-Butyl N-(3-hydroxypropyl)carbamate: Similar but contains a hydroxyl group instead of the pyrazole ring.
tert-Butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate: Contains an indene ring instead of the piperazine and pyrazole rings.
Uniqueness
The uniqueness of tert-butyl N-[3-oxo-3-[4-(1H-pyrazol-4-ylmethyl)piperazin-1-yl]propyl]carbamate lies in its combination of functional groups. The presence of both a pyrazole and a piperazine ring in the same molecule provides a unique scaffold for drug development, offering multiple sites for chemical modification and potential biological activity.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
